molecular formula C13H19N3O3 B8255567 tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate

tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate

Cat. No. B8255567
M. Wt: 265.31 g/mol
InChI Key: CCGVAOOSWUXOJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642774B2

Procedure details

7 g 3-oxo-2,3,4,4a, 5,6,8,9-octahydro-1,2,7-triaza-benzocycloheptene-7-carboxylic acid tert-butyl ester was dissolved in 70 mL toluene and 6.7 g manganese dioxide was added to the reaction mixture. It was heated at reflux for 48 h. After completion of the reaction, the reaction mixture was diluted with chloroform and filtered through celite. The filtrate was concentrated and purified by column chromatography to afford 5.5 g of the desired product. (M+H)+=266
Name
3-oxo-2,3,4,4a, 5,6,8,9-octahydro-1,2,7-triaza-benzocycloheptene-7-carboxylic acid tert-butyl ester
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
6.7 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:14][CH2:13][C:12]2=[N:15][NH:16][C:17](=[O:19])[CH2:18][CH:11]2[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>C1(C)C=CC=CC=1.C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[C:1]([O:5][C:6]([N:8]1[CH2:14][CH2:13][C:12]2=[N:15][NH:16][C:17](=[O:19])[CH:18]=[C:11]2[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:3.4.5|

Inputs

Step One
Name
3-oxo-2,3,4,4a, 5,6,8,9-octahydro-1,2,7-triaza-benzocycloheptene-7-carboxylic acid tert-butyl ester
Quantity
7 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2C(CC1)=NNC(C2)=O
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
6.7 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC=2C(CC1)=NNC(C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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